molecular formula C26H24F3N5O2 B2419782 ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate CAS No. 477242-45-8

ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate

Cat. No.: B2419782
CAS No.: 477242-45-8
M. Wt: 495.506
InChI Key: WIYDTEXDGZNPER-UHFFFAOYSA-N
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Description

Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H24F3N5O2 and its molecular weight is 495.506. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes:

  • Formation of Pyrrolopyrimidine Core: : Initial steps often involve the construction of the pyrrolopyrimidine core by reacting suitable precursor compounds through cyclization reactions, typically under controlled temperature and pH conditions.

  • Functional Group Introduction: : Phenyl and trifluoromethylphenyl groups are introduced through various substitution reactions, often involving halogenation followed by nucleophilic substitution using appropriate reagents.

  • Piperazine Carboxylation:

Industrial Production Methods: For industrial-scale production, the process is streamlined to ensure maximum yield and purity. Automated flow reactors and continuous synthesis techniques are employed to manage reaction conditions more effectively, ensuring consistent quality and scalability.

Types of Reactions

Oxidation: The compound can undergo oxidation reactions at the pyrrolopyrimidine ring or the phenyl groups, often resulting in the formation of carbonyl derivatives.

Reduction: Reduction reactions can target various functional groups in the compound, including nitro or carbonyl groups, converting them to amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Employs hydrogen gas with palladium catalysts or sodium borohydride under mild conditions.

  • Substitution: : Involves halogenating agents followed by nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

Chemistry: Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is utilized as a precursor for more complex chemical syntheses and as a model compound for studying reaction mechanisms.

Biology: In biological research, the compound serves as a tool for studying enzyme interactions and protein binding due to its unique structural properties.

Medicine: The compound's potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial properties, making it a subject of interest in drug development.

Industry: In the industrial sector, the compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.

5. Mechanism of Action: The mechanism of action of this compound involves the inhibition of specific enzymes or receptors, depending on its intended application. Molecular docking studies suggest strong interactions with protein active sites, influencing various biochemical pathways.

Molecular Targets and Pathways Involved

  • Enzymes: : The compound often targets enzymes involved in key biological processes, such as kinases or proteases.

  • Pathways: : It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Similar Compounds

  • **Ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amine

  • **4-{5-Phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine

Uniqueness: this compound stands out due to its ester functional group, providing additional reactivity and potential for modification compared to its counterparts, making it more versatile for various applications.

This compound exemplifies the delicate balance between complexity and utility in the realm of synthetic chemistry, showcasing its potential across multiple scientific domains.

Properties

IUPAC Name

ethyl 4-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N5O2/c1-2-36-25(35)33-13-11-32(12-14-33)23-22-21(18-7-4-3-5-8-18)16-34(24(22)31-17-30-23)20-10-6-9-19(15-20)26(27,28)29/h3-10,15-17H,2,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYDTEXDGZNPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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